molecular formula C15H12Cl3NO2 B10978708 N-(4-chloro-2-methoxyphenyl)-2-(2,6-dichlorophenyl)acetamide

N-(4-chloro-2-methoxyphenyl)-2-(2,6-dichlorophenyl)acetamide

Cat. No. B10978708
M. Wt: 344.6 g/mol
InChI Key: DQRVOTVOVQALRI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxyphenyl)-2-(2,6-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxyphenyl)-2-(2,6-dichlorophenyl)acetamide typically involves the reaction of 4-chloro-2-methoxyaniline with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial production, the process may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N-(4-chloro-2-methoxyphenyl)-2-(2,6-dichlorophenyl)acetamide can participate in nucleophilic substitution reactions, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxyphenyl)-2-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
  • N-(4-methoxyphenyl)-2-(2,6-dichlorophenyl)acetamide
  • N-(4-chloro-2-methoxyphenyl)-2-phenylacetamide

Uniqueness

N-(4-chloro-2-methoxyphenyl)-2-(2,6-dichlorophenyl)acetamide is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to other similar compounds.

properties

Molecular Formula

C15H12Cl3NO2

Molecular Weight

344.6 g/mol

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C15H12Cl3NO2/c1-21-14-7-9(16)5-6-13(14)19-15(20)8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,20)

InChI Key

DQRVOTVOVQALRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)NC(=O)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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